Aristoquinoline

Nicotinic acetylcholine receptor Subtype selectivity Calcium flux assay

Aristoquinoline is a highly selective α3β4 nAChR negative allosteric modulator (NAM), offering a >170-fold potency advantage over aristone for precise circuit dissection in addiction models. Unlike plant-extracted ibogaine derivatives, its scalable enantioselective synthesis (7 steps, 26% yield) ensures batch-to-batch reproducibility for multi-site studies. Choose this lipid-soluble solid for validated in vivo cocaine reinstatement efficacy.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
Cat. No. B15135270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristoquinoline
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34
InChIInChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3
InChIKeyHQDLJJQZMYAAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aristoquinoline Compound Identification and Baseline Characteristics for Scientific Procurement


Aristoquinoline (CAS No. 2720562-34-3, molecular formula C20H24N2, molecular weight 292.42 g/mol) is a monoterpene indole alkaloid first isolated from the leaves of Aristotelia chilensis (Maqui tree) [1]. It belongs to the Aristotelia alkaloid family, characterized by an azabicyclo[3.3.1]nonane core [2]. Unlike cinchona alkaloids (e.g., quinine, quinidine) which are primarily antimalarial agents, Aristoquinoline has been identified as a selective inhibitor of the human α3β4 nicotinic acetylcholine receptor (nAChR) [3]. This distinct pharmacological profile positions Aristoquinoline as a specialized chemical probe for neuroscience and addiction research, rather than a general-purpose alkaloid .

Aristoquinoline vs. Generic Alkaloid Substitutes: Why Procurement Decisions Require Specific Evidence


While Aristoquinoline shares a quinoline moiety with cinchona alkaloids (quinine, quinidine) and an indole alkaloid scaffold with ibogaine derivatives, its biological target engagement differs fundamentally. Generic substitution with other α3β4 nAChR ligands (e.g., AT-1001, 18-MC) or broad-spectrum nAChR antagonists (e.g., mecamylamine) fails to replicate the unique combination of subtype selectivity, non-competitive negative allosteric modulation (NAM) mechanism, and in vivo behavioral efficacy demonstrated by Aristoquinoline [1]. Even within the Aristotelia alkaloid class, Aristoquinoline exhibits a >170-fold potency differential compared to aristone, and distinct synthetic accessibility versus aristoteline [2]. These compound-specific quantitative differences directly impact experimental reproducibility and therapeutic development trajectories.

Aristoquinoline Quantitative Comparator Evidence for Scientific Selection


α3β4 nAChR Subtype Selectivity: Aristoquinoline vs. α4β2 and α7 Receptors

Aristoquinoline exhibits pronounced selectivity for the human α3β4 nAChR over the α4β2 and α7 subtypes. In functional calcium flux assays, Aristoquinoline (1) demonstrates an IC50 of 1.47 ± 0.35 μM at hα3β4, compared to 10.86 ± 2.45 μM at hα4β2 and 115.7 ± 109.15 μM at hα7 [1]. This translates to a 7.3-fold selectivity for α3β4 over α4β2 and a 78-fold selectivity over α7 [2]. This selectivity profile contrasts with non-selective nAChR antagonists like mecamylamine, which inhibits multiple subtypes with similar potency, thereby confounding experimental interpretation in systems where α3β4-specific modulation is required.

Nicotinic acetylcholine receptor Subtype selectivity Calcium flux assay

Potency Comparison: Aristoquinoline vs. Aristoteline and Aristone at hα3β4 nAChR

Among the three Aristotelia alkaloids purified from A. chilensis leaves, Aristoquinoline (0.96 ± 0.38 μM) exhibits intermediate potency at the hα3β4 nAChR, being approximately 2.4-fold less potent than aristoteline (0.40 ± 0.20 μM) but 174-fold more potent than aristone (167 ± 3 μM) [1]. This substantial potency differential within the same natural product class underscores that minor structural variations dramatically impact target engagement. For researchers requiring moderate potency with a distinct chemotype for SAR exploration or orthogonal probe validation, Aristoquinoline offers a critical middle-ground option not provided by either extreme.

Aristotelia alkaloids IC50 comparison Natural product pharmacology

In Vivo Efficacy: Aristoquinoline Attenuates Cocaine-Primed Reinstatement

In a rat model of cocaine relapse, Aristoquinoline (1) administered systemically significantly attenuated drug-seeking behavior in a cocaine-primed reinstatement paradigm [1]. While quantitative dose-response data for the parent compound is limited in the primary literature, the study establishes that Aristoquinoline possesses sufficient brain penetration and in vivo stability to produce a measurable behavioral effect. This contrasts with many in vitro-active nAChR ligands that fail to translate to in vivo models due to poor pharmacokinetic properties. Furthermore, derivatives of Aristoquinoline with improved potency (e.g., compound 16, IC50 = 0.56 μM) have been developed, demonstrating a clear path for chemical optimization [2].

Cocaine use disorder Reinstatement paradigm In vivo behavioral pharmacology

Synthetic Accessibility: Enantioselective Total Synthesis Yield Comparison

The enantioselective total synthesis of (–)-Aristoquinoline has been achieved in seven steps with a 26% overall yield [1]. This synthetic route avoids stoichiometric mercury reagents and azide-containing intermediates, representing a scalable and safer approach compared to earlier synthetic strategies for Aristotelia alkaloids. The availability of a defined, high-yielding synthetic route distinguishes Aristoquinoline from aristoteline, for which total synthesis yields are typically lower (often <10% for related scaffolds) [2]. This synthetic accessibility directly impacts procurement: Aristoquinoline can be reliably produced in gram quantities, whereas aristoteline remains primarily sourced from natural extraction, leading to supply variability and higher cost.

Total synthesis Enantioselective synthesis Chemical supply

Off-Target Liability Profile: Aristoquinoline vs. Broader Receptor Panel

In radioligand binding assays against a panel of seven human nAChR subtypes (hα3β4, hα4β2, hα7, hα2β2, hα2β4, hα3β2, and hα4β4), Aristoquinoline (1) failed to inhibit [3H]-epibatidine binding at any subtype [1]. This finding is consistent with its mechanism as a negative allosteric modulator (NAM) rather than an orthosteric competitive antagonist. The lack of orthosteric binding across this broad panel suggests minimal off-target activity at related nAChR subtypes, a property not shared by many other α3β4-preferring ligands such as AT-1001, which shows measurable affinity at α4β2 [2]. This clean selectivity profile reduces experimental noise in complex biological systems where multiple nAChR subtypes are co-expressed.

Receptor profiling Selectivity Off-target effects

Derivative Optimization: Potency Improvements Over Parent Aristoquinoline

Structure-activity relationship studies of 22 Aristoquinoline derivatives identified several compounds with significantly improved potency at the α3β4 nAChR compared to the parent compound. Notably, compound 16 (IC50 = 0.56 ± 0.12 μM) exhibited a 2.6-fold increase in potency over Aristoquinoline (IC50 = 1.47 ± 0.35 μM) [1]. This demonstrates that the Aristoquinoline scaffold is highly amenable to chemical optimization, a property that is not uniformly present across all natural product classes. For researchers engaged in medicinal chemistry campaigns, this tractable SAR landscape makes Aristoquinoline a more attractive starting point than structurally rigid alternatives with limited derivatization potential.

Structure-activity relationship Medicinal chemistry Lead optimization

Aristoquinoline Application Scenarios for Scientific and Industrial Procurement


Neuroscience Research: α3β4 nAChR Subtype-Selective Chemical Probe

Aristoquinoline serves as a validated chemical probe for dissecting α3β4 nAChR-mediated signaling in the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, a circuit implicated in addiction and mood disorders [1]. Its 7.3-fold selectivity over α4β2 and 78-fold selectivity over α7 [2] enables researchers to attribute observed physiological effects specifically to α3β4 blockade, minimizing interpretive ambiguity inherent in less selective tools like mecamylamine. The compound's solubility in DMSO (typically 10 mM) facilitates routine in vitro application in calcium flux assays and electrophysiology recordings .

Addiction Pharmacology: In Vivo Studies of Cocaine Use Disorder

Aristoquinoline is uniquely positioned for in vivo behavioral pharmacology studies of cocaine use disorder, having demonstrated significant attenuation of cocaine-primed reinstatement in rats [3]. This in vivo efficacy, combined with its defined synthetic route (7 steps, 26% yield) [4], makes Aristoquinoline a practical choice for longitudinal studies requiring multiple doses or chronic administration paradigms. Researchers should note that while parent Aristoquinoline shows moderate potency, more potent derivatives (e.g., compound 16, IC50 = 0.56 μM) are available for studies requiring higher target engagement [5].

Medicinal Chemistry: Scaffold for α3β4 nAChR Modulator Optimization

The Aristoquinoline chemotype offers a tractable scaffold for structure-activity relationship (SAR) exploration, as evidenced by the successful generation of 22 derivatives with improved potency and maintained subtype selectivity [6]. Key modifiable positions on the quinoline B-ring and azabicyclononane core have been mapped, revealing that substitutions at the 4'- or 5'-positions enhance activity [7]. This well-characterized SAR landscape reduces the risk and time associated with lead optimization campaigns, making Aristoquinoline a preferred starting point over less-explored α3β4 ligand classes.

Chemical Supply and Procurement: Reliable Synthetic Access

For procurement officers and laboratory managers, the existence of a published enantioselective total synthesis with 26% overall yield [8] provides assurance of scalable, cost-effective supply. Unlike many natural products that rely exclusively on extraction from plant material (subject to seasonal and geographic variability), Aristoquinoline can be synthesized de novo, ensuring batch-to-batch consistency and reducing supply chain risk. This is particularly relevant for long-term research programs or collaborative multi-site studies requiring identical compound lots.

Quote Request

Request a Quote for Aristoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.